molecular formula C10H7BrFN B1528921 4-Bromo-8-fluoro-7-methylquinoline CAS No. 1375302-38-7

4-Bromo-8-fluoro-7-methylquinoline

Cat. No.: B1528921
CAS No.: 1375302-38-7
M. Wt: 240.07 g/mol
InChI Key: ZXNQCBWTRHNYDZ-UHFFFAOYSA-N
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Description

4-Bromo-8-fluoro-7-methylquinoline is a quinoline derivative that features a bromine atom at the 4th position, a fluorine atom at the 8th position, and a methyl group at the 7th position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-fluoro-7-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones, followed by halogenation and fluorination reactions .

For example, a typical synthetic route might include:

    Cyclization: Aniline derivatives react with aldehydes or ketones under acidic or basic conditions to form the quinoline core.

    Fluorination: The fluorine atom at the 8th position can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The methyl group at the 7th position can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-fluoro-7-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted quinolines, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

4-Bromo-8-fluoro-7-methylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-8-fluoro-7-methylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and leading to bacterial cell death . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-8-fluoroquinoline: Lacks the methyl group at the 7th position.

    8-Fluoro-7-methylquinoline: Lacks the bromine atom at the 4th position.

    4-Bromo-7-methylquinoline: Lacks the fluorine atom at the 8th position.

Uniqueness

4-Bromo-8-fluoro-7-methylquinoline is unique due to the combination of bromine, fluorine, and methyl substituents on the quinoline ring. This unique substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-8-fluoro-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-2-3-7-8(11)4-5-13-10(7)9(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNQCBWTRHNYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719905
Record name 4-Bromo-8-fluoro-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375302-38-7
Record name 4-Bromo-8-fluoro-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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